m-PEG4-succinimidyl carbonate
Overview
Description
M-PEG4-succinimidyl carbonate is a non-cleavable linker for bio-conjugation . It contains a NHS group and a -CH3 group linked through a linear PEG chain . It is a novel and potent PEG Linker .
Molecular Structure Analysis
The molecular formula of m-PEG4-succinimidyl carbonate is C14H23NO9 . Its exact mass is 349.1373 and its molecular weight is 349.34 . It contains a NHS group and a -CH3 group linked through a linear PEG chain .Chemical Reactions Analysis
M-PEG4-succinimidyl carbonate has been used in the PEGylation of peptides and proteins . The reactivity of amylin with methoxy polyethylene glycol succinimidyl carbonate has been investigated . The reaction occurred within a few minutes and resulted in at least four detectable products with distinct kinetic phases .Physical And Chemical Properties Analysis
The molecular weight of m-PEG4-succinimidyl carbonate is 349.3 . Its chemical formula is C14H23NO9 . The elemental analysis shows that it contains C, 48.14; H, 6.64; N, 4.01; O, 41.22 .Scientific Research Applications
Bioconjugation
m-PEG4-succinimidyl carbonate is widely used in the development of bioconjugates for targeted drug delivery and imaging applications . Its unique chemical properties enable the formation of stable amide bonds between the PEG chain and the primary amine groups of the targeting molecule .
Improved Pharmacokinetic Profiles
The resulting bioconjugates from m-PEG4-succinimidyl carbonate exhibit improved pharmacokinetic profiles . This means that drugs can be delivered more efficiently and effectively, leading to better treatment outcomes .
Enhanced Targeting Ability
Bioconjugates developed with m-PEG4-succinimidyl carbonate have enhanced targeting ability . This allows for more precise delivery of drugs to specific cells or tissues, reducing side effects and improving patient outcomes .
Reduced Toxicity
Compared to the free drug, bioconjugates created with m-PEG4-succinimidyl carbonate have reduced toxicity . This makes treatments safer for patients and can lead to fewer adverse reactions .
Surface Modification of Nanoparticles
m-PEG4-succinimidyl carbonate has been employed in the surface modification of nanoparticles . This can improve the biocompatibility of these particles and make them more suitable for use in medical applications .
Surface Modification of Medical Devices
In addition to nanoparticles, m-PEG4-succinimidyl carbonate can also be used to modify the surfaces of medical devices . This can improve the biocompatibility of these devices and reduce the immune response, making them safer for use in patients .
These are just a few of the many potential applications of m-PEG4-succinimidyl carbonate in scientific research. It’s a versatile compound with a wide range of uses in the field of pharmaceutical research and development .
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO9/c1-19-4-5-20-6-7-21-8-9-22-10-11-23-14(18)24-15-12(16)2-3-13(15)17/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHQKIQOBVMTDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG4-succinimidyl carbonate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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